molecular formula C22H21NOS B11513298 2-(2-Methyl-biphenyl-3-ylmethylsulfanyl)-N-phenyl-acetamide

2-(2-Methyl-biphenyl-3-ylmethylsulfanyl)-N-phenyl-acetamide

Cat. No.: B11513298
M. Wt: 347.5 g/mol
InChI Key: TUOVFTSSGLQWSL-UHFFFAOYSA-N
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Description

2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methyl group and a phenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two phenyl groups. This can be achieved using a palladium-catalyzed Suzuki coupling reaction.

    Introduction of the Methyl Group: The methyl group is introduced to the biphenyl core through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.

    Formation of the Phenylacetamide Moiety: The phenylacetamide moiety is synthesized through an amide coupling reaction using phenylacetic acid and an amine.

Industrial Production Methods

In industrial settings, the production of 2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE involves large-scale reactions using automated reactors. The process includes:

    Batch Processing: The reactions are carried out in large batches to ensure uniformity and consistency.

    Catalyst Recycling: Catalysts used in the reactions, such as palladium and aluminum chloride, are recycled to reduce costs and environmental impact.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiol reagents in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,1’-biphenyl: A simpler biphenyl derivative with a methyl group.

    2-Phenyltoluene: Another biphenyl derivative with a phenyl group.

Uniqueness

2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE is unique due to the presence of both a sulfanyl group and a phenylacetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21NOS

Molecular Weight

347.5 g/mol

IUPAC Name

2-[(2-methyl-3-phenylphenyl)methylsulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H21NOS/c1-17-19(11-8-14-21(17)18-9-4-2-5-10-18)15-25-16-22(24)23-20-12-6-3-7-13-20/h2-14H,15-16H2,1H3,(H,23,24)

InChI Key

TUOVFTSSGLQWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CSCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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